2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group at position 1, a benzo[d][1,3]dioxol-5-yl moiety at position 2, and a carboxylic acid group at position 3. The 6-oxo group on the piperidine ring introduces a ketone functionality, which may influence its reactivity and biological interactions .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLGYHOJUHNZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640025 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96939-58-1 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-(Benzo[d]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid typically involves several stages, including the formation of intermediates and subsequent transformations. The following methods are commonly employed:
Formation of the Benzodioxole Moiety : This can be achieved through the reaction of piperonal with appropriate reagents to form the benzodioxole structure.
Piperidine Ring Formation : The introduction of the piperidine ring is often accomplished via cyclization reactions involving suitable precursors.
Carboxylic Acid Introduction : The final step usually involves the conversion of an intermediate into the desired carboxylic acid through hydrolysis or oxidation reactions.
Detailed Synthesis Steps
Synthesis of Benzodioxole Derivative :
- Starting from piperonal, a common method involves the reaction with a Grignard reagent to form a benzodioxole derivative.
- Example Reaction:
$$
\text{Piperonal} + \text{Grignard Reagent} \rightarrow \text{Benzodioxole Intermediate}
$$
Formation of Piperidine Ring :
- The benzodioxole intermediate can undergo cyclization with an amine or an amino acid derivative to form the piperidine structure.
- Example Reaction:
$$
\text{Benzodioxole Intermediate} + \text{Amine} \rightarrow \text{Piperidine Intermediate}
$$
-
- The piperidine intermediate is then subjected to hydrolysis or oxidation to introduce the carboxylic acid functionality.
- Example Reaction:
$$
\text{Piperidine Intermediate} + \text{Oxidizing Agent} \rightarrow 2-(\text{Benzo[d]dioxol-5-yl})-1-\text{benzyl}-6-\text{oxopiperidine}-3-\text{carboxylic acid}
$$
Research Findings
Recent studies have explored various aspects of synthesizing related compounds, which can provide insights into optimizing the synthesis of 2-(Benzo[d]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid:
Yield Optimization : Research indicates that using specific solvents and reaction conditions can significantly improve yields. For instance, employing dimethylformamide as a solvent has been shown to enhance reaction rates and product purity.
Catalyst Utilization : The use of metal catalysts in certain steps has been reported to facilitate reactions that would otherwise require harsher conditions or longer reaction times.
Data Tables
Summary of Reaction Conditions
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperonal + Grignard Reagent | Reflux in THF | 85% |
| 2 | Benzodioxole Intermediate + Amine | Stir at room temperature | 90% |
| 3 | Piperidine Intermediate + Oxidizing Agent | Reflux in DMF | 80% |
Comparison of Solvents Used in Synthesis
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dimethylformamide | High solubility for reactants | Toxicity concerns |
| Tetrahydrofuran | Good for Grignard reactions | Highly flammable |
| Dichloromethane | Effective for extraction | Environmental hazards |
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antioxidant Properties
Research indicates that 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .
Pharmacological Applications
The compound has been investigated for its pharmacological effects. Some studies have shown that it may possess anti-inflammatory and analgesic properties. This makes it a candidate for developing new therapeutic agents aimed at treating conditions characterized by inflammation and pain .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. The results indicated a significant reduction in free radicals, highlighting its potential as an antioxidant agent in food preservation and nutraceutical formulations .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound was tested for its ability to reduce pro-inflammatory cytokines. The findings suggested that it could effectively lower levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory drug candidate .
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound’s piperidine backbone distinguishes it from coumarin () and pyridine/quinoline derivatives ().
- The 6-oxo group enhances polarity compared to non-ketone analogs like 1-(2-(benzo[d][1,3]dioxol-5-yl)benzyl)piperidine ().
- The carboxylic acid group enables hydrogen bonding and salt formation, similar to picolinic acid derivatives () but absent in coumarin-based compounds.
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, highlighting relevant research findings and case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting with the preparation of the benzo[d][1,3]dioxole moiety followed by the formation of the piperidine ring. Various methods have been employed to achieve this, including microwave-assisted synthesis and traditional reflux techniques. The yield and purity of the synthesized compound can be influenced by reaction conditions such as temperature, solvent choice, and reaction time.
Key Synthesis Steps
- Formation of Benzo[d][1,3]dioxole : This is achieved through cyclization reactions involving ortho-dihydroxybenzaldehydes.
- Piperidine Ring Formation : Utilizing acylation reactions to introduce the carboxylic acid functionality.
- Final Coupling : Benzyl groups are added to complete the structure.
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticonvulsant properties. In a study assessing various derivatives, certain compounds demonstrated up to 80% protection against seizures in animal models at specific dosages (0.4 mg/kg) .
Anticancer Potential
The compound's structure suggests potential interactions with various biological targets implicated in cancer progression. Preliminary studies have shown that modifications in the molecular structure can enhance cytotoxicity against certain cancer cell lines. For instance, derivatives with additional functional groups have been evaluated for their ability to inhibit cell proliferation in vitro.
Enzyme Inhibition Studies
Inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been reported for similar compounds. These enzymes are critical in inflammatory pathways and cancer development. The carboxylic acid group in this compound is hypothesized to play a crucial role in binding affinity and selectivity towards these enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticonvulsant | 80% protection at 0.4 mg/kg in animal models | |
| Anticancer | Enhanced cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Inhibition of COX and LOX |
Case Study: Anticonvulsant Efficacy
In a controlled study involving various benzodiazepine derivatives, researchers found that compounds structurally related to this compound were effective in delaying seizure onset and reducing frequency when administered at therapeutic doses. The results indicate a promising avenue for future drug development targeting epilepsy .
Q & A
Q. What synthetic strategies are recommended for preparing 2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid?
A modular approach is typically employed, starting with the functionalization of the piperidine ring. For example, the 6-oxo group can be introduced via oxidation of a piperidine precursor using reagents like oxone or TEMPO. The benzyl group at position 1 is often introduced via alkylation or reductive amination, while the benzo[d][1,3]dioxol-5-yl moiety can be coupled via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Carboxylic acid activation (e.g., using DCC/DMAP for esterification) may be required to ensure regioselectivity .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR : Analyze - and -NMR spectra for characteristic signals:
- Benzo[d][1,3]dioxole protons (δ 6.7–7.1 ppm, multiplet).
- Piperidine carbonyl (δ ~170 ppm in -NMR).
- Benzyl group protons (δ 4.5–5.0 ppm for CH).
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]) with <5 ppm error.
- FT-IR : Look for C=O stretches (~1650–1750 cm) and carboxylic acid O-H (~2500–3500 cm) .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Monitor degradation products under stress conditions (heat, light, pH extremes).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Karl Fischer Titration : Quantify water content, which may affect stability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Systematically modify substituents (e.g., replace benzyl with other alkyl/aryl groups, alter the benzo[d][1,3]dioxole substituents).
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).
- Computational Modeling : Perform molecular docking to identify key interactions with biological targets (e.g., using AutoDock Vina or Schrödinger Suite) .
Q. What experimental design considerations are critical for optimizing reaction yields?
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) using a factorial design to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to determine rate-limiting steps.
- Scale-Up Challenges : Assess exotherms and mixing efficiency using calorimetry (e.g., RC1e) to mitigate safety risks .
Q. How can metabolic pathways be elucidated for this compound?
- In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Key phase I metabolites may include hydroxylation or demethylation products.
- Isotope Labeling : Use -labeled compound to track metabolic fate in vivo.
- CYP Inhibition Assays : Identify cytochrome P450 enzymes involved using isoform-specific inhibitors .
Q. What strategies mitigate solubility limitations in biological assays?
Q. How can crystallographic data resolve stereochemical uncertainties?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., using ethanol/water mixtures). Confirm absolute configuration using anomalous scattering (if heavy atoms are present).
- Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database (CSD) entries .
Data Contradictions and Troubleshooting
Q. How to address discrepancies in reported toxicity data?
- Species-Specific Differences : Replicate studies in multiple models (e.g., rodent vs. human cell lines).
- Impurity Analysis : Characterize batches via LC-MS to rule out toxic byproducts.
- Dose-Response Curves : Ensure linearity across concentrations to validate assay robustness .
10. Resolving conflicting results in enzyme inhibition assays:
- Buffer Optimization : Test pH and ionic strength effects (e.g., Tris vs. phosphate buffers).
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
